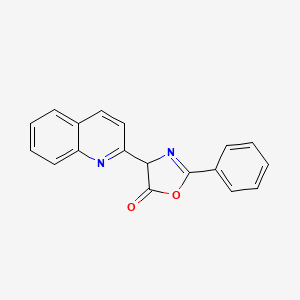
2-phenyl-4-(2-quinolinyl)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of “2-phenyl-4-(2-quinolinyl)-1,3-oxazol-5(4H)-one” can be achieved from Quinoline-N-oxide and 2-PHENYL-5-OXAZOLONE . The synthetic approaches and applications of this class of compounds in the synthesis of related four-membered to seven-membered heterocycles have been discussed .Molecular Structure Analysis
The molecular formula of “2-phenyl-4-(2-quinolinyl)-1,3-oxazol-5(4H)-one” is C18H12N2O2 . Its unique structure and reactivity offer promising avenues for further exploration.Chemical Reactions Analysis
The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . The reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2 (1 H )-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol affords three regioisomeric oxazoloquinolones .Physical And Chemical Properties Analysis
The molecular weight of “2-phenyl-4-(2-quinolinyl)-1,3-oxazol-5(4H)-one” is 288.3 . More detailed physical and chemical properties like melting point, boiling point, and density are not available in the current resources.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis Through Nitrene Intermediates : 2-Phenyl-4-(2-quinolinyl)-1,3-oxazol-5(4H)-one has been synthesized using nitrene intermediates. Kametani, Yamanaka, and Ogasawara (1969) explored the synthesis of oxazolo[5,4-b]quinoline through a nitrene intermediate, demonstrating the chemical reactivity of similar compounds (Kametani et al., 1969).
Molecular Structure and Interactions : Asiri, Akkurt, Khan, and Arshad (2009) studied the molecular structure of a similar compound, 4-(2-Methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one, highlighting its structural features like π–π interactions and intramolecular hydrogen bonds (Asiri et al., 2009).
Applications in Chemistry
Use as Synthons for Quinoline Derivatives : Kim (1981) demonstrated the use of similar compounds as synthons for the preparation of novel quinoline derivatives, showing their utility in synthesizing complex chemical structures (Kim, 1981).
Antibacterial Agent Synthesis : Sharma et al. (2012) explored the synthesis of quinazolin-4(3H)-ones as potential antibacterial agents, emphasizing the role of similar compounds in medicinal chemistry (Sharma et al., 2012).
Chemical Reactions and Properties
Reaction with Phosphonium Ylides : Boulos, Arsanious, and Ewies (2009) investigated the reaction of 2-phenyl-5-(4H)-oxazolone with phosphonium ylides, leading to new phosphorane compounds, showcasing the reactivity of similar oxazolone compounds (Boulos et al., 2009).
Nonlinear Optical Properties : Murthy et al. (2010) synthesized and studied the nonlinear optical properties of 4-substituted benzylidene-2-phenyl oxazol-5-ones, indicating the potential of similar compounds in photonics and electronics (Murthy et al., 2010).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-phenyl-4-quinolin-2-yl-4H-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2/c21-18-16(20-17(22-18)13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)19-15/h1-11,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJNCEFYTRGNNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)O2)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-4-(2-quinolinyl)-1,3-oxazol-5(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

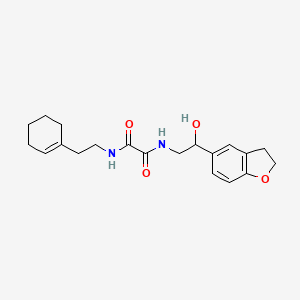
![N-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2469621.png)
![Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2469623.png)
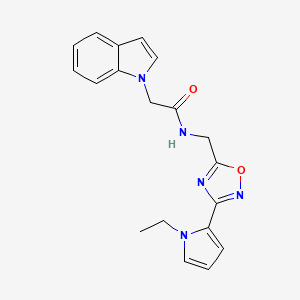
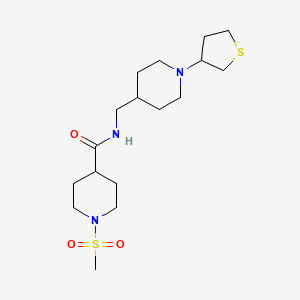
![2-[1-(3-Methoxyphenyl)cyclobutyl]aceticacid](/img/structure/B2469629.png)
![4-(4-ethoxyphenyl)-1-ethyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2469632.png)
![N-(2-(diethylamino)ethyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2469633.png)
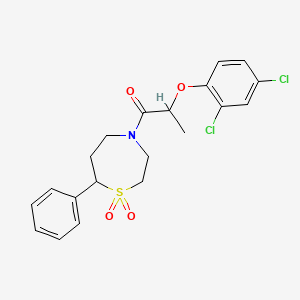
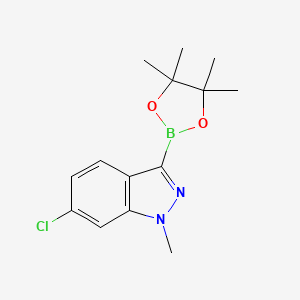
![N-[4-(benzenesulfonamido)phenyl]acetamide](/img/structure/B2469637.png)
![4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2469638.png)
![8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2469640.png)
![2-Chloro-N-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]acetamide](/img/structure/B2469641.png)